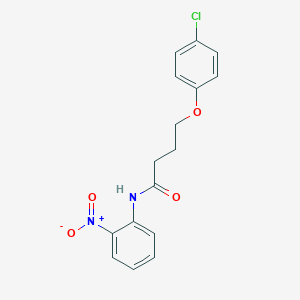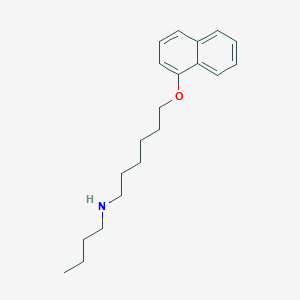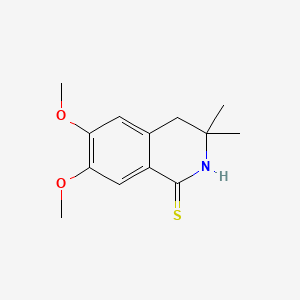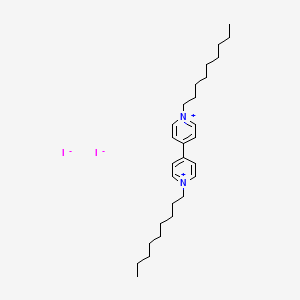
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide, also known as NPC-1161B, is a chemical compound that has been widely used in scientific research. It belongs to the class of chemical compounds known as nitrophenyl-substituted amides and has been found to have several interesting properties that make it useful for various applications.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide is based on its ability to selectively bind to specific proteins in the cell. This binding can interfere with the normal function of the protein, leading to changes in cellular processes and ultimately affecting the overall physiology of the cell.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and modulate the activity of ion channels in the cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide is its selectivity for specific proteins, which makes it a powerful tool for investigating protein-protein interactions. However, its use can be limited by its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are several potential future directions for research involving 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide. One area of interest is the development of new compounds based on the structure of this compound that may have improved selectivity and reduced toxicity. Another area of interest is the use of this compound in the development of new therapies for cancer and other diseases, based on its ability to induce apoptosis in cancer cells. Finally, there is potential for this compound to be used in the development of new diagnostic tools for diseases based on its ability to selectively label specific proteins.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide involves the reaction of 4-chlorophenol with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with butanoyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide has been used extensively in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been found to be particularly useful in the study of protein-protein interactions, as it can be used to selectively label specific proteins and track their interactions with other proteins in the cell.
Propiedades
IUPAC Name |
4-(4-chlorophenoxy)-N-(2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-12-7-9-13(10-8-12)23-11-3-6-16(20)18-14-4-1-2-5-15(14)19(21)22/h1-2,4-5,7-10H,3,6,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKELUNGXAXHKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)

![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)

![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)
![methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B5163942.png)
![4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)
![6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5163950.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![2-[(4-fluorophenyl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5163971.png)

![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5163985.png)
